molecular formula C10H13NO B8460826 3-Isobutyl-pyridine-2-carbaldehyde

3-Isobutyl-pyridine-2-carbaldehyde

Cat. No.: B8460826
M. Wt: 163.22 g/mol
InChI Key: SFXYTNWRCNFSLP-UHFFFAOYSA-N
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Description

3-Isobutyl-pyridine-2-carbaldehyde is a pyridine derivative featuring a formyl group at the 2-position and an isobutyl substituent at the 3-position. This compound’s aldehyde functionality renders it reactive, making it a candidate for further derivatization in medicinal chemistry or materials science.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(2-methylpropyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,7-8H,6H2,1-2H3

InChI Key

SFXYTNWRCNFSLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

  • Structure : Substitution at the pyridine 3-position with thiosemicarbazone instead of isobutyl.
  • Properties : High solubility in polar organic solvents (e.g., DMSO, DMF) due to the thiosemicarbazone group, which also enables metal coordination (e.g., Fe, Cu) .
  • Reactivity : Forms stable iron(II/III) and copper complexes in biological systems, influencing antitumor activity by interacting with enzymes like ribonucleoside diphosphate reductase .
  • Key Difference: The isobutyl group in 3-Isobutyl-pyridine-2-carbaldehyde likely reduces metal-binding capacity compared to thiosemicarbazone derivatives, shifting its applications toward organic synthesis rather than bioinorganic chemistry.

2-Formylpyridine Thiosemicarbazone

  • Structure : Aldehyde at the pyridine 2-position with a thiosemicarbazone substituent.
  • Properties : Demonstrated strong thermodynamic stability in forming iron and copper complexes in plasma, with redox behavior relevant to antitumor mechanisms .
  • Reactivity: The thiosemicarbazone moiety facilitates interactions with biological macromolecules, whereas this compound’s isobutyl group may prioritize hydrophobic interactions or steric effects in non-biological contexts.

3-Iodo-2-pyridinecarbaldehyde

  • Structure : Iodo substituent at the pyridine 3-position and aldehyde at the 2-position.
  • Applications : Iodo derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isobutyl group in this compound may favor alkylation or condensation pathways.

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde (Pyridoxal)

  • Structure : Multiple polar substituents (hydroxy, hydroxymethyl) and aldehyde at the 4-position.
  • Biological Role: Acts as a precursor to pyridoxal phosphate, a coenzyme in amino acid metabolism .
  • Key Difference: The 4-carbaldehyde in pyridoxal is essential for enzymatic activity, whereas this compound’s 2-carbaldehyde and non-polar substituent limit its role in cofactor chemistry but enhance utility in synthetic intermediates.

Comparative Data Table

Compound Substituent(s) Solubility (Organic Solvents) Key Reactivity/Biological Activity
This compound 3-isobutyl, 2-carbaldehyde High (DCM, chloroform, DMSO) Alkylation, condensation reactions
Pyridine-3-carbaldehyde thiosemicarbazone 3-thiosemicarbazone High (DMF, DMSO) Metal complexation, enzyme inhibition
2-Formylpyridine thiosemicarbazone 2-carbaldehyde, thiosemicarbazone Moderate (aqueous DMSO) Antitumor activity via iron/copper chelation
3-Iodo-2-pyridinecarbaldehyde 3-iodo, 2-carbaldehyde Low (polar solvents) Cross-coupling reactions
Pyridoxal 4-carbaldehyde, hydroxy groups Water-soluble Cofactor in amino acid metabolism

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